An In-depth Technical Guide to the Core Properties of Sucrose Octasulfate Sodium Salt
An In-depth Technical Guide to the Core Properties of Sucrose Octasulfate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sucrose (B13894) octasulfate sodium salt is a highly sulfated derivative of sucrose with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, synthesis, and key biological activities. Detailed experimental protocols for its characterization and graphical representations of its mechanisms of action are included to support researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
Sucrose octasulfate sodium salt is a white to off-white, hygroscopic powder.[1][2] It is sparingly soluble in water, with sonication aiding dissolution.[1] The compound is known for its stability at various pH levels.[2] A summary of its key properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄Na₈O₃₅S₈ | [3][4][5] |
| Molecular Weight | 1158.66 g/mol | [1][3][4] |
| CAS Number | 74135-10-7 | [1][3][6] |
| Appearance | White to Off-White Powder | [1][2] |
| Melting Point | 159-164 °C | [1] |
| Density | 2.097 g/cm³ at 20 °C | [1] |
| Solubility | Sparingly soluble in water (aided by sonication) | [1] |
| Stability | Hygroscopic | [1] |
| Storage Temperature | -20 °C | [1] |
Synthesis and Purification
A common method for the synthesis of sucrose octasulfate sodium salt involves the sulfation of sucrose using a sulfur trioxide-triethylamine complex, followed by neutralization with sodium hydroxide (B78521) and subsequent purification.
Experimental Protocol: Synthesis and Purification
-
Reaction Setup: In a suitable reaction vessel, dissolve 5g of sucrose in 150 mL of triethylamine (B128534) at 60 °C with stirring.
-
Sulfation: To this solution, add 25.6 g of a triethylamine-sulfur trioxide complex and continue stirring to dissolve.
-
Reaction Conditions: Maintain the reaction mixture at a temperature of 75-80 °C for two hours.
-
Neutralization: After the reaction period, cool the mixture and add a 25% sodium hydroxide solution to adjust the pH to 8-9.
-
Precipitation and Filtration: Cool the neutralized solution to 0-5 °C to precipitate the sodium salt. Collect the precipitate by suction filtration.
-
Purification by Recrystallization: Dissolve the collected filter cake in 30 mL of purified water at 30-35 °C with stirring for 20 minutes. Cool the solution to 0-5 °C to induce crystallization. Repeat this recrystallization process three times until the product is a white powder.
-
Drying: Dry the purified white powder under vacuum to obtain the final product.[6]
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of sucrose octasulfate sodium salt.
-
Column: A polar amide column is suitable for the separation.
-
Mobile Phase: A buffer solution containing diethylamine (B46881) and formic acid can be used as an ion-pairing reagent.[7]
-
Detection: A differential refractometry detector is commonly employed.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Analysis: The retention time of the main peak is compared to a reference standard of potassium sucrose octasulfate. The relative retention time for sucrose octasulfate is approximately 1.0, while sucrose heptasulfate, a common impurity, has a relative retention time of about 0.6.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the sucrose backbone.
-
Sample Preparation: For ¹H NMR, dissolve 5-25 mg of the sample in 0.6-0.7 mL of deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved; vortexing or gentle heating may be applied. Filter the solution to remove any particulate matter.[9]
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum. The expected spectrum for the sucrose backbone will show a series of multiplets in the range of approximately 4.1 to 5.8 ppm. Specifically, a doublet at around 5.73 ppm (J=3.3 Hz) and another at 5.04 ppm (J=8.1 Hz) are characteristic.[10]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule, particularly the sulfate (B86663) esters.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: An FT-IR spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Spectrum: The spectrum will show characteristic absorption bands for the sulfate groups (S=O stretching) around 1210-1270 cm⁻¹ and C-O-S stretching vibrations. The hydroxyl groups of the original sucrose will be absent.
Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and decomposition profile.
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Place 5-10 mg of the sample in an aluminum pan.
-
TGA/DSC Program:
-
Heat the sample from room temperature to 600 °C.
-
Heating Rate: A rate of 10 °C/min is typically used.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative decomposition.
-
-
Data Analysis: The TGA curve will show weight loss as a function of temperature, indicating decomposition points. The DSC curve will show endothermic or exothermic peaks corresponding to thermal events like melting and decomposition.
Biological Activities and Mechanisms of Action
Sucrose octasulfate sodium salt exhibits a range of biological activities, making it a molecule of interest in drug development.
Cytoprotective and Wound Healing Effects
Sucrose octasulfate is known for its cytoprotective properties, particularly in the gastrointestinal tract. This effect is largely attributed to its ability to bind to and stabilize growth factors, such as fibroblast growth factor (FGF) and epidermal growth factor (EGF). This stabilization protects the growth factors from proteolytic degradation, thereby enhancing their local concentration and promoting tissue repair and angiogenesis.[10] Additionally, it has been shown to inhibit apoptosis by suppressing nitric oxide synthase-2 (NOS-2) and the caspase-3-induced apoptotic pathways.[10]
Sucrose octasulfate potentiates FGF signaling by promoting the dimerization of FGF receptors (FGFRs). It binds to both FGF and its receptor, increasing their affinity and stabilizing the FGF-FGFR complex. This leads to the activation of downstream signaling cascades that promote cell proliferation and survival.
Anticoagulant Activity
Sucrose octasulfate exhibits anticoagulant properties by selectively accelerating the inactivation of thrombin by heparin cofactor II (HCII).[11] It acts as a template, bringing HCII and thrombin together, thereby enhancing the rate of thrombin inhibition.
The workflow below illustrates the role of sucrose octasulfate in the HCII-mediated inhibition of thrombin.
References
- 1. Sucrose Octasulfate Selectively Accelerates Thrombin Inactivation by Heparin Cofactor II - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Structural Characterization of Sulfated Polysaccharides Derived from Brown Algae, Sargassum binderi: Inhibitory Mechanism of iNOS and COX-2 Pathway Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. How to make an NMR sample [chem.ch.huji.ac.il]
- 8. researchgate.net [researchgate.net]
- 9. cif.iastate.edu [cif.iastate.edu]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
